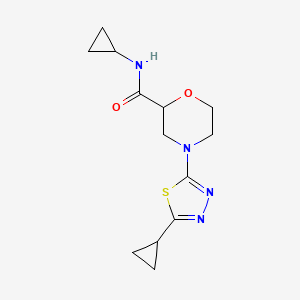![molecular formula C15H23N3O2S2 B12266091 N-{1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B12266091.png)
N-{1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-[(2-ciclopropil-1,3-tiazol-4-il)metil]piperidin-4-il}ciclopropanosulfonamida es un compuesto orgánico complejo que presenta un anillo de tiazol, un anillo de piperidina y un grupo ciclopropanosulfonamida
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-{1-[(2-ciclopropil-1,3-tiazol-4-il)metil]piperidin-4-il}ciclopropanosulfonamida generalmente involucra múltiples pasos:
Formación del anillo de tiazol: El anillo de tiazol se puede sintetizar haciendo reaccionar ciclopropilamina con un precursor de tiazol en condiciones controladas.
Unión del anillo de piperidina: El anillo de piperidina se introduce a través de una reacción de sustitución nucleofílica, donde el derivado de tiazol reacciona con un precursor de piperidina.
Introducción del grupo ciclopropanosulfonamida: El paso final involucra la sulfonación del anillo de ciclopropano, seguida de la unión del grupo sulfonamida.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y el rendimiento del proceso de síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo de tiazol, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden dirigirse al grupo sulfonamida, convirtiéndolo en la amina correspondiente.
Sustitución: Las reacciones de sustitución electrófila y nucleofílica pueden ocurrir en varias posiciones en los anillos de tiazol y piperidina.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan normalmente.
Sustitución: Los reactivos como los haluros de alquilo o los cloruros de acilo se pueden utilizar para reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación del anillo de tiazol puede producir sulfóxidos, mientras que la reducción del grupo sulfonamida puede producir aminas.
Aplicaciones Científicas De Investigación
N-{1-[(2-ciclopropil-1,3-tiazol-4-il)metil]piperidin-4-il}ciclopropanosulfonamida tiene varias aplicaciones de investigación científica:
Química medicinal: La estructura única del compuesto lo convierte en un posible candidato para el desarrollo de fármacos, particularmente en las áreas de investigación antimicrobiana y anticancerígena.
Estudios biológicos: Se puede utilizar como una sonda para estudiar varias vías y mecanismos biológicos, especialmente aquellos que involucran derivados de tiazol y piperidina.
Aplicaciones industriales: El compuesto puede servir como intermedio en la síntesis de moléculas más complejas utilizadas en productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de N-{1-[(2-ciclopropil-1,3-tiazol-4-il)metil]piperidin-4-il}ciclopropanosulfonamida implica su interacción con objetivos moleculares específicos. El anillo de tiazol puede interactuar con enzimas y receptores, modulando su actividad. El anillo de piperidina puede mejorar la afinidad de unión del compuesto, mientras que el grupo sulfonamida puede participar en enlaces de hidrógeno y otras interacciones.
Comparación Con Compuestos Similares
Compuestos similares
Sulfatiazol: Un fármaco antimicrobiano con un anillo de tiazol.
Ritonavir: Un fármaco antirretroviral que contiene un grupo tiazol.
Abafungina: Un fármaco antifúngico con un anillo de tiazol.
Unicidad
N-{1-[(2-ciclopropil-1,3-tiazol-4-il)metil]piperidin-4-il}ciclopropanosulfonamida es único debido a la combinación de sus características estructurales, que confieren propiedades químicas y biológicas distintas
Propiedades
Fórmula molecular |
C15H23N3O2S2 |
|---|---|
Peso molecular |
341.5 g/mol |
Nombre IUPAC |
N-[1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]cyclopropanesulfonamide |
InChI |
InChI=1S/C15H23N3O2S2/c19-22(20,14-3-4-14)17-12-5-7-18(8-6-12)9-13-10-21-15(16-13)11-1-2-11/h10-12,14,17H,1-9H2 |
Clave InChI |
NMKCHPLIYMCLTM-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=NC(=CS2)CN3CCC(CC3)NS(=O)(=O)C4CC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1-{Pyrazolo[1,5-a]pyrimidin-5-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)-4-(trifluoromethyl)pyridine](/img/structure/B12266008.png)
![4-{4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine](/img/structure/B12266016.png)
![N-ethyl-4-{4-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-6-methylpyrimidin-2-amine](/img/structure/B12266028.png)

![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoline-3-carbonitrile](/img/structure/B12266039.png)
![4-[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidine-3-carbonyl]morpholine](/img/structure/B12266052.png)
![4-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B12266059.png)
![4-Methoxy-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine](/img/structure/B12266063.png)
![4-bromo-1-{[1-(butan-2-yl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12266065.png)

![3-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]pyrazine-2-carbonitrile](/img/structure/B12266068.png)
![methyl 3-{[(2Z)-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B12266073.png)
![5-chloro-N-methyl-N-{1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B12266084.png)
![N-(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)-N-methylpyridin-2-amine](/img/structure/B12266088.png)
